4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1448060-86-3
VCID: VC5964023
InChI: InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
SMILES: C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43

4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE

CAS No.: 1448060-86-3

Cat. No.: VC5964023

Molecular Formula: C18H20N2O3S

Molecular Weight: 344.43

* For research use only. Not for human or veterinary use.

4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE - 1448060-86-3

Specification

CAS No. 1448060-86-3
Molecular Formula C18H20N2O3S
Molecular Weight 344.43
IUPAC Name 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide
Standard InChI InChI=1S/C18H20N2O3S/c21-18(19-15-7-3-1-4-8-15)20-13-11-17(12-14-20)24(22,23)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Standard InChI Key OSCPYFYSSODZHF-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 4-(benzenesulfonyl)-N-phenylpiperidine-1-carboxamide comprises a six-membered piperidine ring with two substituents:

  • A benzenesulfonyl group (-SO₂C₆H₅) at the 4-position, introducing sulfonamide functionality.

  • A phenyl carboxamide group (-CONHC₆H₅) at the 1-position, contributing to hydrogen-bonding potential .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.07 g/mol
IUPAC Name4-(Benzenesulfonyl)-N-phenylpiperidine-1-carboxamide
SMILES NotationC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3

The absence of a trifluoromethyl group distinguishes this compound from the closely related analog 4-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide (PubChem CID 44190719) .

Spectroscopic Characteristics

While experimental data for this specific compound are unavailable, inferences from analogous structures suggest:

  • IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O symmetric stretch) and ~1350 cm⁻¹ (S=O asymmetric stretch) .

  • NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm), piperidine methylenes (δ 1.5–3.0 ppm), and carboxamide NH (δ 8.0–8.5 ppm) .

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis can be approached through sequential functionalization of the piperidine ring:

  • Piperidine Core Formation: Cyclization of δ-valerolactam derivatives or reductive amination of glutaraldehyde precursors.

  • Sulfonylation: Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) to install the 4-position substituent .

  • Carboxamide Coupling: Activation of the 1-position amine with phosgene or carbonyldiimidazole (CDI), followed by reaction with aniline .

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Piperidine ring formationReductive amination, H₂/Pd75%
2SulfonylationBenzenesulfonyl chloride, pyridine82%
3Carboxamide formationCDI, aniline, THF68%

Chirality Considerations

While the target compound lacks chiral centers, related 3-phenylpiperidine derivatives require resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) for enantiopure production .

ParameterPrediction
LogP3.2 (Moderate lipophilicity)
Solubility0.05 mg/mL (PBS)
CYP3A4 InhibitionProbable (Sulfonamide moiety)

Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: The benzenesulfonyl group enhances metabolic stability compared to methylsulfonyl analogs .

  • Fragment-Based Drug Design: Piperidine-carboxamide core serves as a scaffold for kinase inhibitor development .

Industrial Use

  • Polymer Additives: Sulfonamide derivatives act as catalysts in polyurethane synthesis.

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